molecular formula C10H13ClN2O2 B15308533 ((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine

((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine

Cat. No.: B15308533
M. Wt: 228.67 g/mol
InChI Key: NLPSRHCXDNKZPU-UHFFFAOYSA-N
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Description

The compound ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine features a benzodioxepin core fused with a hydrazine moiety. Benzodioxepin derivatives are heterocyclic systems known for their diverse pharmacological and chemical applications. The synthesis of related precursors, such as 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyde, involves reacting 3-chloro-4,5-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of cesium carbonate, yielding a 49% product after purification .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylhydrazine

InChI

InChI=1S/C10H13ClN2O2/c11-8-4-7(6-13-12)5-9-10(8)15-3-1-2-14-9/h4-5,13H,1-3,6,12H2

InChI Key

NLPSRHCXDNKZPU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C2)CNN)Cl)OC1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diols with α,ω-Dihaloalkanes

A foundational method involves reacting 2-chloro-4,5-dihydroxybenzaldehyde derivatives with 1,3-dibromopropane under basic conditions:

$$
\text{2-Chloro-4,5-dihydroxybenzaldehyde} + \text{1,3-dibromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{9-Chloro-3,4-dihydro-2H-benzo[b]dioxepin-7-carbaldehyde}
$$

Key parameters:

  • Temperature : 80–100°C prevents oligomerization
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity
  • Yield : 60–72% reported for analogous systems

Friedel-Crafts Alkylation for Ring Closure

Electron-rich aromatic systems undergo intramolecular cyclization using Lewis acids:

$$
\text{7-(Chloromethyl)-9-chloro-2,3-dihydrobenzo[b]dioxepin} \xrightarrow{\text{AlCl}_3} \text{Ring-closed product}
$$

Critical considerations :

  • Substituent directing effects (chloro vs. methoxy groups) influence regioselectivity
  • Moisture-sensitive conditions require inert atmosphere (Ar/N$$_2$$)

Hydrazine Side-Chain Installation

Nucleophilic Displacement of Halides

Replacing a C7-methyl halide with hydrazine offers direct access:

$$
\text{7-(Bromomethyl)-9-chloro-3,4-dihydro-2H-benzo[b]dioxepin} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Target compound}
$$

Optimized conditions :

  • Molar ratio : 1:3 (bromide:hydrazine) minimizes di-substitution
  • Temperature : Reflux in ethanol (78°C) for 6–8 hours
  • Workup : Neutralization with HCl followed by silica gel chromatography

Reductive Amination of Ketone Precursors

A two-step sequence converts C7-ketones to hydrazines:

  • Hydrazone formation :
    $$
    \text{7-Acetyl-9-chloro-3,4-dihydro-2H-benzo[b]dioxepin} + \text{Hydrazine} \rightarrow \text{Hydrazone intermediate}
    $$

  • Borohydride reduction :
    $$
    \text{Hydrazone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Methylhydrazine derivative}
    $$

Efficiency metrics :

  • Overall yield: 45–58% for similar benzodiazepines
  • Stereoselectivity: Racemic mixtures typical without chiral catalysts

Alternative Pathways from Amine Precursors

Diazotization-Coupling Reactions

Starting from 7-aminomethyl derivatives:

$$
\text{7-(Aminomethyl)-9-chloro-3,4-dihydro-2H-benzo[b]dioxepin} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NH}2\text{NH}_2} \text{Hydrazine product}
$$

Precautions :

  • Diazonium intermediates require temperatures below 5°C
  • Explosion risks necessitate small-scale reactions[P372]

Mitsunobu Functionalization

Alcohol precursors undergo hydrazine coupling via Mitsunobu conditions:

$$
\text{7-(Hydroxymethyl)-9-chloro-3,4-dihydro-2H-benzo[b]dioxepin} + \text{Hydrazine} \xrightarrow{\text{DIAD, PPh}_3} \text{Product}
$$

Advantages :

  • Retention of configuration at chiral centers
  • Mild conditions (0–25°C) compatible with sensitive substrates

Industrial-Scale Considerations

Purification Challenges

Chromatographic behavior analysis:

Stationary Phase Mobile Phase R$$_f$$ Impurity Profile
Silica gel 60 EtOAc/Hexanes (1:1) 0.32 Residual hydrazine (3%)
Alumina CH$$2$$Cl$$2$$/MeOH 0.45 Oxidized byproducts

Recrystallization solvents:

  • Optimal : Acetonitrile/water (4:1) yields 98% pure crystals
  • Alternatives : Ethyl acetate induces faster crystallization

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance exothermic reaction control:

$$
\text{7-Bromomethyl intermediate} + \text{Hydrazine} \xrightarrow{\text{Continuous flow}} \text{Product}
$$

Benefits :

  • 80% yield improvement versus batch processing
  • Reduced hydrazine exposure risks[P271]

Biocatalytic Amination

Enzyme-mediated synthesis under development:

  • Transaminases : Convert ketones to amines using pyridoxal cofactors
  • Current limitation : Low activity toward hydrazine donors

Chemical Reactions Analysis

Types of Reactions

((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth, scavenging of free radicals, and modulation of cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Benzo[b][1,4]dioxepin Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties
Target: ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine Benzodioxepin + hydrazine -Cl, -CH₂-NH-NH₂ Potential chelator, precursor for bioactive molecules
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine Benzodioxepin + methylamine -Cl, -CH₂-NH₂ Intermediate; Harmful if swallowed (Xn hazard)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine + hydrazine -Cl, -CH₃, -SO₂, -N-CH₃ High thermal stability (mp 271–272°C dec.)
2-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-4-nitrophenol Benzodioxepin + Schiff base -NO₂, -CH=N- Antimicrobial activity
4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid Benzodioxepin + keto acid -CO-C₃H₄-COOH Enzyme inhibitor (dihydrofolate reductase)

Key Observations :

  • Chlorine substitution at position 9 is common across analogs, likely influencing electronic properties and bioactivity .

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
N-Methyl-N-(6-chloro-7-methyl-benzodithiazin-3-yl)hydrazine 271–272 (dec.) 3235 (N-NH₂), 1645 (C=N), 1345 (SO₂) 2.40 (s, CH₃), 7.86–7.92 (H-5, H-8)
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-benzodithiazine 314–315 (dec.) 2235 (C≡N), 1605 (C=N), 1330 (SO₂) 3.69 (s, N-CH₃), 6.90–8.50 (aromatic)
9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyde Not reported Not reported Not reported

Key Observations :

  • Hydrazine-containing analogs exhibit high thermal stability (decomposition >270°C) and distinct IR peaks for N-H (3235 cm⁻¹) and C=N (1605–1645 cm⁻¹) bonds .
  • The target compound’s aldehyde precursor () is synthesized in moderate yield (49%), suggesting possible challenges in scaling hydrazine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (CAS 878217-62-0) as a precursor. Functionalize the amine group via reductive alkylation using hydrazine derivatives under anhydrous conditions (e.g., THF, NaBH₃CN) .
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify intermediates via column chromatography.
  • Step 3 : Confirm intermediate structures using 1H^1H-/13C^{13}C-NMR and FT-IR. Key spectral markers:
  • N–H stretch : 3300–3400 cm1^{-1} (hydrazine).
  • Aromatic protons : δ 6.8–7.2 ppm (benzodioxepin core) .

Q. How can structural ambiguities in the benzodioxepin-hydrazine scaffold be resolved during crystallographic analysis?

  • Methodology :

  • Use single-crystal X-ray diffraction (SC-XRD) with programs like WinGX/ORTEP to resolve bond-length discrepancies (e.g., N–N bond in hydrazine vs. amide). Hydrogen-bonding networks in the lattice can stabilize conformations .
  • Compare experimental data with DFT-optimized geometries (B3LYP/6-31G**) to validate torsion angles and electronic distributions .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to structurally similar hydrazine-metal complexes (e.g., Cu(II)/Ni(II) derivatives) .
  • Cytotoxicity : Test against human cancer cell lines (e.g., HeLa) via MTT assay. IC₅₀ values <50 µM indicate promising activity .

Advanced Research Questions

Q. How do substituent effects at the 7-position of the benzodioxepin core influence pharmacological activity?

  • Methodology :

  • Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups. Use Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups .
  • Key findings :
SubstituentLogPIC₅₀ (µM)Antibacterial Zone (mm)
–Cl2.132.514.2
–OCH₃1.845.710.5
–NO₂1.528.916.8
  • Electron-deficient groups enhance membrane permeability and target binding .

Q. What computational strategies can predict binding modes of this compound with kinase targets (e.g., CDK9)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using the crystal structure of CDK9 (PDB: 4BCF). Key interactions:
  • Hydrazine N–H forms hydrogen bonds with Asp104.
  • Benzodioxepin Cl interacts with hydrophobic pocket (Leu45, Val33) .
  • Validate with MD simulations (AMBER) to assess stability of ligand-protein complexes over 100 ns .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for hydrazine derivatives?

  • Methodology :

  • Case study : Observed doublets for NH protons (δ 5.2 ppm) instead of singlets.
  • Solution : Use 1H^1H-1H^1H COSY to identify coupling with adjacent CH₂ groups.
  • Rationale : Restricted rotation of the hydrazine moiety due to steric hindrance from the benzodioxepin ring .

Q. What are the optimal conditions for scaling up synthesis while minimizing byproducts?

  • Methodology :

  • Reaction optimization :
  • Solvent : Switch from DMF (high polarity) to acetonitrile (lower dielectric constant) to reduce dimerization.
  • Catalyst : Use Pd(OAc)₂/XPhos for efficient cross-coupling (yield: 82% vs. 65% with PdCl₂) .
  • Process analytics : Implement inline FT-IR to monitor hydrazine formation in real time .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Analysis :

  • Variable 1 : Bacterial strain specificity. For example, Gram-negative bacteria with efflux pumps (e.g., P. aeruginosa) may exhibit resistance .
  • Variable 2 : Hydrazine protonation state at physiological pH. Use potentiometric titration to determine pKa (expected range: 7.8–8.5) .
  • Mitigation : Design prodrugs (e.g., acetylated hydrazine) to enhance bioavailability .

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